molecular formula C5H11ClF3N B2877425 5,5,5-Trifluoropentan-2-amine hydrochloride CAS No. 2287300-93-8

5,5,5-Trifluoropentan-2-amine hydrochloride

Cat. No.: B2877425
CAS No.: 2287300-93-8
M. Wt: 177.6
InChI Key: QYAMGKGILPQVNX-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentan-2-amine hydrochloride is an organic compound with the molecular formula C5H11ClF3N and a molecular weight of 177.596 g/mol . This compound features a pentan-2-amine backbone substituted with a terminal trifluoromethyl group at the 5-position, and is supplied as its stable hydrochloride salt. The incorporation of the fluorine atoms, which are highly electronegative, can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . As a versatile intermediate, it may be used in various research areas, including the development of agrochemicals and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can inquire directly for a Certificate of Analysis (CoA) and additional technical data .

Properties

IUPAC Name

5,5,5-trifluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAMGKGILPQVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287300-93-8
Record name 5,5,5-trifluoropentan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropentan-2-amine hydrochloride typically involves the introduction of fluorine atoms into the pentane chain. One common method is the reaction of 5,5,5-trifluoropentan-2-one with ammonia or an amine under reducing conditions to form the corresponding amine. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or oxides, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

5,5,5-Trifluoropentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include hydrochlorides of amines with fluorinated or branched alkyl chains. Key comparisons are outlined below:

Compound Structure Key Properties Applications
5,5,5-Trifluoropentan-2-amine HCl CF₃-C(CH₂)₂-NH₂·HCl High lipophilicity (CF₃ groups), moderate solubility in polar solvents Potential CNS agents, enzyme inhibitors
2,4,4-Trimethylpentan-2-amine (CH₃)₃C-CH₂-C(CH₃)₂-NH₂ Steric hindrance, low polarity Intermediate in agrochemical synthesis
Lecarnidipine Hydrochloride Dihydropyridine-Ca²⁺ channel blocker UV absorbance at 0.9921 R² , high photostability Antihypertensive drug formulation
Berberine Hydrochloride Isoquinoline alkaloid Chromatographic resolution in CR alkaloids Antimicrobial, anti-inflammatory uses

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity: The trifluoromethyl groups in 5,5,5-Trifluoropentan-2-amine HCl confer higher logP values compared to non-fluorinated analogs like 2,4,4-trimethylpentan-2-amine . This enhances blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
  • Solubility: While lecarnidipine hydrochloride exhibits strong UV absorbance and solubility in aqueous media (calibration curve R² = 0.9921 ), fluorinated amines generally require co-solvents (e.g., THF or ethanol) for dissolution.
  • Stability : Fluorination reduces metabolic degradation by cytochrome P450 enzymes, as seen in other fluorinated pharmaceuticals (e.g., ansofaxine hydrochloride’s prolonged T-cell modulation ).

Research Findings and Data Gaps

  • Analytical Profiling : Lecarnidipine hydrochloride’s validated UV calibration and berberine’s chromatographic separation provide methodologies applicable to characterizing the target compound’s purity and stability.

Biological Activity

5,5,5-Trifluoropentan-2-amine hydrochloride is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to a pentane backbone. This structural feature significantly influences its lipophilicity and reactivity, which are critical factors in determining its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Ion Channel Modulation : Research indicates that this compound may act as a modulator of voltage-gated sodium channels, particularly the Nav1.8 subtype. It has been shown to inhibit Nav1.8 currents effectively, suggesting a potential role in pain management therapies .
  • pH Sensitivity : The compound's fluorinated nature allows it to function as a pH sensor in biological systems. Studies have demonstrated that changes in pH can significantly affect the ionization state and, consequently, the activity of this compound .
  • Inhibition of AAK1 : There is evidence that this compound can inhibit adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition may have implications for treating neurological disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Analgesic Properties : Due to its action on sodium channels, the compound exhibits potential analgesic effects, making it a candidate for further development in pain relief medications.
  • Neuroprotective Effects : Inhibition of AAK1 may also confer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease and schizophrenia .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceObjectiveKey Findings
Evaluate pH sensitivityDemonstrated significant changes in ionization at varying pH levels affecting cellular uptake.
Investigate AAK1 inhibitionFound that inhibition led to increased neurite outgrowth in PC12 cells.
Assess Nav1.8 modulationReported IC50 values indicating effective inhibition of Nav1.8 currents at low pH.

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